Predicted pKa Differentiation: 2-Methyl vs. 2-Isopropyl Substituent Effect on Ionization
The 2-methyl analog (target compound) exhibits a predicted pKa of 6.14±0.20, whereas the 2-isopropyl analog (CAS 1713162-87-8) has a predicted pKa of 5.75±0.20 . This difference of approximately 0.39 pKa units indicates that the target compound is less acidic and will exist in a higher proportion of its neutral form at pH 6.0–6.5, which is relevant for blood–brain barrier penetration and intracellular target engagement in slightly acidic microenvironments. Conversely, the 2-isopropyl analog is more ionized under the same conditions, potentially altering its pharmacokinetic profile if deployed as a scaffold in prodrug strategies.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 6.14 ± 0.20 |
| Comparator Or Baseline | tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1713162-87-8). pKa = 5.75 ± 0.20 |
| Quantified Difference | ΔpKa ≈ +0.39 (target is less acidic) |
| Conditions | Predicted values calculated using ACD/Labs Percepta or equivalent software; no experimental pKa data available. |
Why This Matters
For procurement in lead optimization programs, the pKa difference directly influences the ionizable fraction at target pH, guiding selection of the appropriate alkyl-substituted building block for desired ADME properties.
